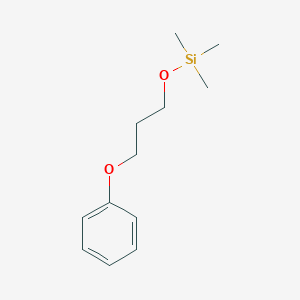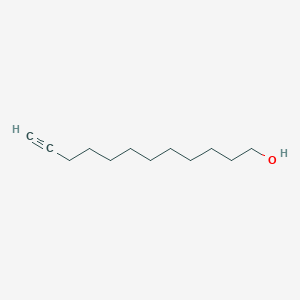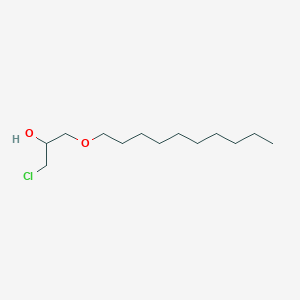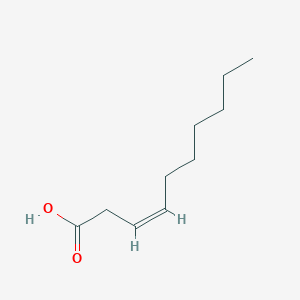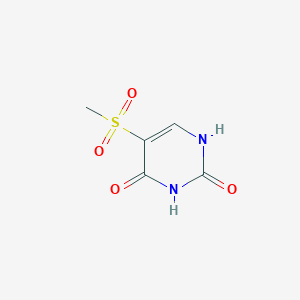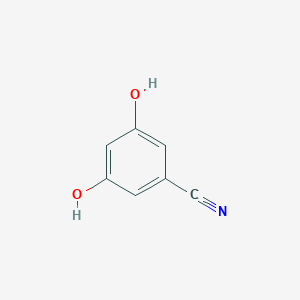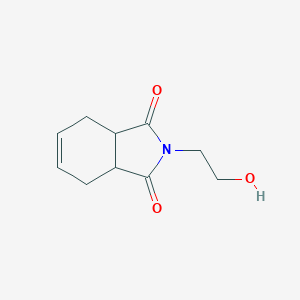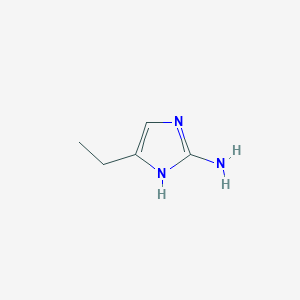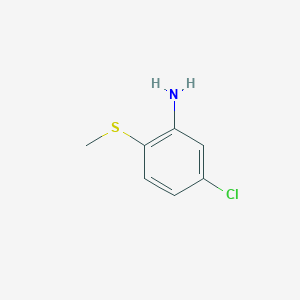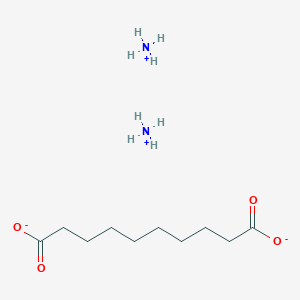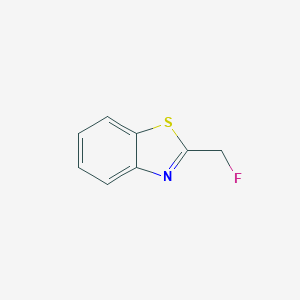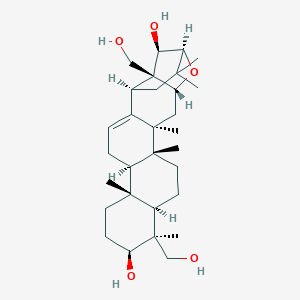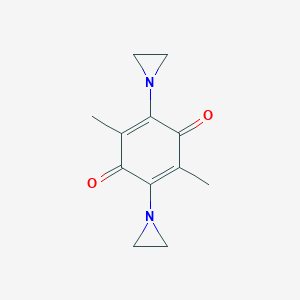
2,6-diaziridinyl-1,4-benzoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-diaziridinyl-1,4-benzoquinone is a synthetic organic compound known for its bifunctional alkylating properties. It is a member of the aziridinylbenzoquinone class of compounds, which are characterized by their ability to form DNA interstrand cross-links, making them potential antitumor agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diaziridinyl-1,4-benzoquinone typically involves the reaction of 2,5-dimethyl-1,4-benzoquinone with aziridine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-diaziridinyl-1,4-benzoquinone undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to its hydroquinone form under reductive conditions.
Oxidation: It can be oxidized back to the quinone form.
Substitution: The aziridinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Substitution: Nucleophiles such as amines or thiols can react with the aziridinyl groups.
Major Products
Reduction: The major product is the corresponding hydroquinone.
Oxidation: The major product is the original quinone.
Substitution: The major products are substituted aziridinyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-diaziridinyl-1,4-benzoquinone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying alkylation reactions.
Biology: The compound is studied for its ability to cross-link DNA, making it a potential tool for genetic research.
Medicine: Due to its DNA cross-linking ability, it is investigated as a potential antitumor agent.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds
Wirkmechanismus
The mechanism of action of 2,6-diaziridinyl-1,4-benzoquinone involves its ability to form DNA interstrand cross-links. This process is facilitated by the aziridinyl groups, which react with nucleophilic sites on the DNA. The compound is most effective under reductive conditions, where it can be reduced to a more reactive form. The DNA cross-linking leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Diaziridinyl-1,4-benzoquinone: Similar in structure but lacks the methyl groups.
3,6-Bis(2-hydroxyethyl)amino-2,5-diaziridinyl-1,4-benzoquinone: Contains hydroxyethyl groups instead of methyl groups.
3,6-Bis(carboxyamino)-2,5-diaziridinyl-1,4-benzoquinone: Contains carboxyamino groups instead of methyl groups
Uniqueness
2,6-diaziridinyl-1,4-benzoquinone is unique due to the presence of methyl groups, which can influence its reactivity and solubility. The methyl groups can also affect the compound’s ability to interact with biological molecules, potentially enhancing its antitumor activity .
Eigenschaften
CAS-Nummer |
18735-47-2 |
|---|---|
Molekularformel |
C12H14N2O2 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
2,5-bis(aziridin-1-yl)-3,6-dimethylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H14N2O2/c1-7-9(13-3-4-13)12(16)8(2)10(11(7)15)14-5-6-14/h3-6H2,1-2H3 |
InChI-Schlüssel |
IWVCOLOPRNYONP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C(=C(C1=O)N2CC2)C)N3CC3 |
Kanonische SMILES |
CC1=C(C(=O)C(=C(C1=O)N2CC2)C)N3CC3 |
Key on ui other cas no. |
18735-47-2 |
Synonyme |
2,5-dimethyl-3,6-diaziridinyl-1,4-benzoquinone MeDZQ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


